2-Methyltetrazole fundamental chemical properties
2-Methyltetrazole fundamental chemical properties
An In-Depth Technical Guide to the Fundamental Chemical Properties of 2-Methyltetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyltetrazole (CAS RN: 16681-78-0) is a five-membered heterocyclic compound distinguished by its high nitrogen content and its role as a crucial structural motif in medicinal chemistry and materials science. As a methylated derivative of tetrazole, it exists as one of two primary regioisomers, with the methyl group affixed to the N2 position of the ring. This seemingly subtle structural feature imparts distinct physicochemical, spectroscopic, and reactivity profiles compared to its 1-methyl counterpart, influencing its utility and behavior. This guide provides a comprehensive overview of the core chemical properties of 2-Methyltetrazole, synthesizing data on its structure, synthesis, reactivity, and spectral characteristics. It is intended to serve as a foundational resource for professionals leveraging this molecule in complex synthetic and developmental pipelines.
Molecular Identity and Isomerism
2-Methyltetrazole is an organic compound with the chemical formula C₂H₄N₄.[1] Its structure consists of a planar, aromatic five-membered ring containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the N2 position.[2] The molar mass of the compound is 84.08 g/mol .[2][3]
A critical aspect of tetrazole chemistry is the potential for regioisomerism upon N-alkylation. The methylation of tetrazole can yield either 1-methyltetrazole or 2-methyltetrazole. These are not tautomers but distinct, separable compounds with different properties. The positioning of the methyl group significantly alters the electronic distribution within the ring, impacting everything from boiling point to biological activity.[4]
Reactivity and Thermal Stability
The tetrazole ring is aromatic and generally stable under many reaction conditions. However, its exceptionally high nitrogen content and positive enthalpy of formation make it an energetic material. [5]
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Thermal Decomposition : 2-Methyltetrazole is stable at room temperature but can decompose explosively upon heating or under high pressure. [1][6][7]This property is leveraged in the design of gas generators and propellants but requires stringent safety protocols in a laboratory setting. [8]The decomposition primarily yields molecular nitrogen, a thermodynamically highly stable product. [9]* Chemical Reactivity : The ring is generally resistant to oxidation and reduction, though the specific reactivity depends on other substituents. The nitrogen atoms are basic, but less so than in simpler amines due to the delocalization of lone pairs within the aromatic system.
Spectroscopic Characterization
Differentiating between the 1-methyl and 2-methyl isomers is a common challenge, and spectroscopic methods, particularly NMR, are indispensable.
Table 3: Key Spectroscopic Features for 2-Methyltetrazole
| Technique | Feature | Expected Observation | Rationale / Comments |
| ¹H NMR | Methyl Protons (-CH₃) | Singlet, ~4.3 ppm | The chemical shift is influenced by the electronic environment of the N2 position. |
| Ring Proton (-CH) | Singlet, ~8.5 ppm | The proton at the C5 position of the aromatic ring. | |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~40 ppm | Typical range for a methyl group attached to a nitrogen in a heteroaromatic system. |
| Ring Carbon (C5) | ~143 ppm | Key Diagnostic Peak : The C5 chemical shift in 2-substituted isomers is significantly downfield compared to 1-substituted isomers (~10 ppm difference), providing a clear marker for identification. [10] | |
| IR Spectroscopy | C-H stretching | ~3000-3150 cm⁻¹ | Aromatic C-H stretch from the ring proton. |
| N=N, C=N stretching | ~1400-1600 cm⁻¹ | Ring stretching vibrations. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 84 | Corresponds to the molecular weight of C₂H₄N₄. |
Experimental Protocol: NMR Sample Preparation
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Solvent Selection : Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
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Sample Preparation : Accurately weigh 5-10 mg of 2-Methyltetrazole and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS). For routine characterization, the residual solvent peak can be used for referencing.
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Data Acquisition : Acquire ¹H and ¹³C NMR spectra. A DEPT-135 or APT experiment can be run to confirm the identity of the CH and CH₃ signals.
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Analysis : Compare the observed chemical shifts with reference data, paying close attention to the C5 carbon shift to confirm the 2-methyl substitution pattern. [10]
Applications and Relevance
The fundamental properties of 2-Methyltetrazole directly inform its primary applications in drug discovery and materials science.
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Medicinal Chemistry : The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group. [8][11]Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability, lipophilicity, and cell membrane permeability, enhancing its pharmacokinetic profile. [8]2-Methyltetrazole serves as an intermediate in the synthesis of pharmaceuticals such as antiepileptics, sleeping pills, and antidepressants. [1][6]The specific 2-substitution can be crucial for achieving the correct geometry to bind to a biological target. [4]* Materials Science : Due to its high nitrogen content and energetic decomposition, 2-Methyltetrazole and its derivatives are investigated for use in high-energy materials, including fuels and explosives. [1][6]
Safety and Handling
2-Methyltetrazole is a hazardous chemical that requires careful handling to mitigate risks. Personnel must be trained and equipped with appropriate personal protective equipment (PPE).
Table 4: GHS Hazard Information
| Pictogram(s) | Hazard Class | Hazard Statement |
| Explosive; Flammable Liquid; Skin Irritant; Eye Irritant; STOT SE 3 | H201 : Explosive; mass explosion hazard. [2][12]H226 : Flammable liquid and vapour. [2]H315 : Causes skin irritation. [2]H319 : Causes serious eye irritation. [2]H335 : May cause respiratory irritation. [2] |
Handling Protocols:
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Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. [13]Use explosion-proof electrical and lighting equipment. [13]* Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. [1][13]* Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources. [13]Do not subject to grinding, shock, or friction. [13]* Storage : Store in a cool, well-ventilated place, away from incompatible materials and combustible materials. [13][7]Keep the container tightly closed. [13]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]
References
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Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Retrieved from Cheméo. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from Organic Chemistry Portal. [Link]
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Beilstein J. Org. Chem. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
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